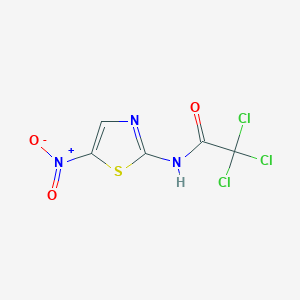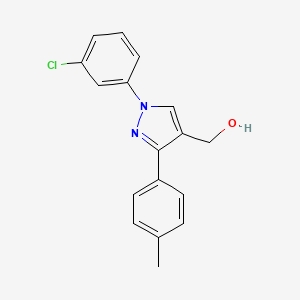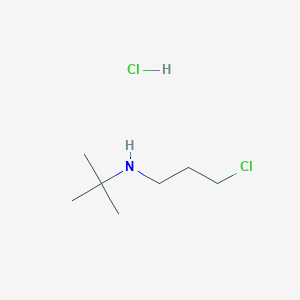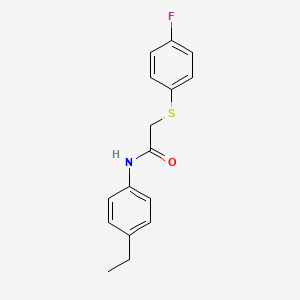
2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula C5H2Cl3N3O3S It is characterized by the presence of a trichloromethyl group, a nitro group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Acetamide Formation: The final step involves the reaction of the nitrated thiazole with trichloroacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide can undergo reduction to form an amino group under specific conditions.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: Trichloroacetic acid and 5-nitro-1,3-thiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro and thiazole groups, which are known to exhibit biological activity.
Industry
In industry, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular components due to its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with biological targets, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activity.
2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide:
2,2,2-Trichloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide:
Uniqueness
2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to the combination of its trichloromethyl, nitro, and thiazole groups. This combination imparts specific reactivity and potential biological activity that distinguishes it from similar compounds. The presence of the nitro group, in particular, may enhance its antimicrobial properties compared to analogs without this group.
Eigenschaften
Molekularformel |
C5H2Cl3N3O3S |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H2Cl3N3O3S/c6-5(7,8)3(12)10-4-9-1-2(15-4)11(13)14/h1H,(H,9,10,12) |
InChI-Schlüssel |
MNILZFDJSGIFHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)



![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)

